molecular formula C9H9N B591659 (3-Ethynylphenyl)methanamine CAS No. 615288-78-3

(3-Ethynylphenyl)methanamine

Numéro de catalogue: B591659
Numéro CAS: 615288-78-3
Poids moléculaire: 131.178
Clé InChI: FUICKQFQXRUYEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Ethynylphenyl)methanamine (CAS 615288-78-3) is a valuable chemical building block in medicinal chemistry and drug discovery research. This aromatic amine features a reactive ethynyl group, making it a versatile intermediate for click chemistry, polymer synthesis, and the development of targeted molecular probes . Its primary research value lies in its role as a synthetic precursor. Compounds containing propargylamine moieties, such as this, are established inhibitors of monoamine oxidase (MAO) and cholinesterases (ChEs) . Furthermore, the ethynylphenyl scaffold is integral to creating molecules with diverse biological activities, which are investigated as potential H3-receptor antagonists and in multi-target-directed ligand (MTDL) strategies for conditions like epilepsy, depression, and Parkinson's disease . The structural motif is also explored in the synthesis of radiolabeled peptides for diagnostic and therapeutic applications . Specifications & Handling • CAS Number: 615288-78-3 • Molecular Formula: C9H9N • Molecular Weight: 131.17 g/mol • Storage: Must be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C . Safety Information This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should adhere to all appropriate safety protocols. Disclaimer: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUICKQFQXRUYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663658
Record name 1-(3-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615288-78-3
Record name 1-(3-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethynylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Ethynylphenyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (3-Ethynylphenyl)methanamine, a critical building block in the development of targeted protein degraders.

Core Molecular Data

This compound is a key reagent in the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its chemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17
[1][2]

Application in Targeted Protein Degradation

This compound serves as a crucial "Protein Degrader Building Block".[2] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General Signaling Pathway of PROTACs

The mechanism of action for PROTACs is a multi-step intracellular process. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in another degradation cycle, acting catalytically.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of PROTACs

While specific protocols for the direct use of this compound are proprietary and vary based on the target protein and E3 ligase, a general methodology for the solid-phase synthesis of PROTACs using amine-functionalized building blocks is outlined below. This protocol is adapted from established solid-phase synthesis techniques.

General Experimental Workflow for Solid-Phase PROTAC Synthesis

This workflow illustrates the key stages in constructing a PROTAC molecule on a solid support, a common strategy for building libraries of these complex molecules.

Experimental_Workflow Resin 1. Resin Swelling & E3 Ligase Ligand Loading Linker_Coupling 2. Linker Coupling Resin->Linker_Coupling Functionalized Resin Fmoc_Deprotection 3. Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection Amine_BB_Coupling 4. Amine Building Block Coupling (e.g., this compound derivative) Fmoc_Deprotection->Amine_BB_Coupling Deprotected Linker Cleavage 5. Cleavage from Resin Amine_BB_Coupling->Cleavage Resin-Bound PROTAC Purification 6. Purification & Analysis Cleavage->Purification Crude PROTAC Final_PROTAC Final_PROTAC Purification->Final_PROTAC Purified PROTAC

Caption: A generalized workflow for the solid-phase synthesis of PROTACs.

Detailed Methodologies

1. Resin Swelling and E3 Ligase Ligand Loading:

  • A suitable resin (e.g., Rink Amide resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).

  • If the resin is Fmoc-protected, the Fmoc group is removed using a solution of piperidine in DMF.

  • The E3 ligase ligand (e.g., a derivative of pomalidomide) is then coupled to the resin.

2. Linker and POI Ligand Coupling:

  • The functionalized resin is swelled again in DMF.

  • An Fmoc-protected linker with a carboxylic acid functional group is activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin.

  • The Fmoc protecting group on the other end of the linker is removed with piperidine in DMF.

  • The Protein of Interest (POI) ligand, which may be a derivative of this compound, is then coupled to the deprotected end of the linker using a similar activation and coupling procedure.

3. Cleavage, Purification, and Analysis:

  • The completed PROTAC molecule is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • The crude product is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).

  • The identity and purity of the final PROTAC are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

(3-Ethynylphenyl)methanamine: A Technical Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of (3-Ethynylphenyl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. This unique combination of reactive groups makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceuticals and functional polymers. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide outlines the predicted spectral features and the methodologies to obtain them.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet4HAromatic protons (C₆H₄)
~ 3.8Singlet2HMethylene protons (-CH₂NH₂)
~ 3.1Singlet1HAcetylenic proton (-C≡CH)
~ 1.6Broad Singlet2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary aromatic carbon (C-CH₂NH₂)
~ 128 - 132Aromatic carbons (-CH)
~ 122Quaternary aromatic carbon (C-C≡CH)
~ 83Quaternary acetylenic carbon (-C≡CH)
~ 77Acetylenic carbon (-C≡CH)
~ 46Methylene carbon (-CH₂NH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, Sharp (doublet)N-H stretch (primary amine)
~ 3300Strong, Sharp≡C-H stretch (alkyne)
~ 3000 - 3100MediumAromatic C-H stretch
~ 2100Weak, SharpC≡C stretch (alkyne)
~ 1600MediumN-H bend (primary amine)
~ 1450 - 1600Medium to WeakAromatic C=C stretch
~ 800 - 900StrongAromatic C-H bend (meta-substitution)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
131[M]⁺, Molecular ion
130[M-H]⁺, Loss of a hydrogen atom
115[M-NH₂]⁺, Loss of the amino group
104[M-HCN]⁺, Loss of hydrogen cyanide from the benzylamine moiety
91[C₇H₇]⁺, Tropylium ion (common fragment for benzyl compounds)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty instrument or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition:

    • EI-MS: Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting of Spectral Data Interpretation->Reporting

Workflow for the synthesis and spectral characterization of this compound.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) Acquisition Data Acquisition (¹H and ¹³C spectra) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

A typical workflow for acquiring and analyzing NMR data.

Combined_Spectra_Logic NMR NMR Data (Carbon-Hydrogen Framework) Structure Confirmed Structure of This compound NMR->Structure IR IR Data (Functional Groups) IR->Structure MS MS Data (Molecular Weight & Formula) MS->Structure

Logical relationship of spectral data to confirm the molecular structure.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Ethynylphenyl)methanamine. It includes detailed tables of predicted spectral data, standardized experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and computational models, providing a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment
a7.42s1HAr-H
b7.38d1H7.6Ar-H
c7.30t1H7.6Ar-H
d7.25d1H7.6Ar-H
e3.86s2H-CH₂-NH₂
f3.08s1H-C≡CH
g1.60br s2H-NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (ppm)Assignment
1143.2Ar-C
2132.5Ar-C
3130.8Ar-C
4128.7Ar-C
5127.9Ar-C
6122.5Ar-C
783.5-C≡CH
877.4-C≡CH
946.3-CH₂-NH₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Data Acquisition

These parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[2]

  • Spectral Width: Set the spectral width to encompass all proton signals, generally from 0 to 16 ppm.[2]

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.[2]

  • Relaxation Delay: A relaxation delay (d1) of 2-5 seconds should be used to allow for full relaxation of the protons, which is crucial for accurate integration.[2]

  • Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.[2]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

¹³C NMR Data Acquisition

These parameters are recommended for a 100 MHz (for ¹³C) NMR spectrometer:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.[2]

  • Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.[2]

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[2]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[2]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024-4096) is necessary to achieve an adequate signal-to-noise ratio.[2]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before performing the Fourier transform to improve the signal-to-noise ratio.[2]

  • Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.[2]

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.[2]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Peak Picking and Integration: Identify and label the chemical shift of all significant peaks. For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Visualizations

The following diagrams provide a visual representation of the molecular structure with NMR assignments and a typical experimental workflow.

Figure 1: Molecular structure of this compound with atom numbering corresponding to the predicted ¹³C NMR data and proton labels for the ¹H NMR data.

experimental_workflow cluster_workflow NMR Spectroscopy Experimental Workflow prep Sample Preparation (Dissolution, Internal Standard) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Transfer to NMR Tube proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Raw FID Data ref Referencing (to TMS or Solvent) proc->ref analysis Spectral Analysis (Peak Picking, Integration, Assignment) ref->analysis

Figure 2: A generalized experimental workflow for acquiring and processing NMR spectra.

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometry and infrared (IR) spectroscopy characteristics of (3-Ethynylphenyl)methanamine (CAS 615288-78-3). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages empirical data from structurally analogous compounds—benzylamine and phenylacetylene—to forecast its spectral behavior. This document outlines the expected fragmentation patterns in mass spectrometry and the characteristic vibrational modes in IR spectroscopy. Furthermore, it includes comprehensive, standardized experimental protocols for acquiring such data and visual workflows to guide researchers in their analytical endeavors. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. These functional groups are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores. The aminomethyl group provides a basic center and a site for further functionalization, while the ethynyl group is a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can participate in various coupling reactions. Accurate analytical characterization is paramount for ensuring the purity and structural integrity of such compounds throughout the drug development pipeline.

This guide provides a predictive framework for the mass spectrometric and infrared spectroscopic analysis of this compound. By dissecting the molecule into its core components—the benzylamine moiety and the ethynyl substituent—we can infer its spectral properties from well-characterized analogs.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its most labile bonds. The electron ionization (EI) mass spectrum, in particular, will likely exhibit fragmentation patterns characteristic of benzylamines.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/z Proposed Fragment Ion Structural Analog Origin and Rationale
131[M]⁺• (Molecular Ion)The molecular weight of C₉H₉N is 131.17 g/mol .
130[M-H]⁺Loss of a hydrogen atom, a common fragmentation for primary amines.
104[M-NH₃]⁺Loss of ammonia, a characteristic fragmentation of primary amines.
91[C₇H₇]⁺The tropylium ion, a very stable fragment characteristic of benzyl compounds, formed by cleavage of the C-C bond alpha to the amine.
77[C₆H₅]⁺Phenyl cation, resulting from the fragmentation of the benzene ring.

This is a predictive table based on the fragmentation of analogous compounds.

Predicted Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound will display characteristic absorption bands corresponding to its primary amine, aromatic ring, and terminal alkyne functional groups.

Table 2: Predicted Infrared Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Structural Analog Origin and Rationale
~3300-3400N-H stretch (asymmetric and symmetric)Primary AminePrimary amines typically show two bands in this region.
~3300≡C-H stretchTerminal AlkyneA sharp, characteristic peak for the terminal C-H bond of an alkyne.
~2110C≡C stretchAlkyneA weak but sharp absorption band.
~1600-1650N-H bend (scissoring)Primary AmineA characteristic bending vibration for primary amines.
~1450-1600C=C stretchAromatic RingMultiple bands are expected in this region.
~1000-1250C-N stretchAmineCharacteristic stretching vibration of the carbon-nitrogen bond.
~690-900C-H bend (out-of-plane)Aromatic RingThe substitution pattern on the benzene ring will influence the exact position of these bands.

This is a predictive table based on the IR spectra of analogous compounds.

Experimental Protocols

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization (EI).

  • Sample Preparation :

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC-MS Instrument Parameters :

    • Injection Volume : 1 µL

    • Injector Temperature : 250 °C

    • Injection Mode : Splitless or split (e.g., 20:1), depending on sample concentration.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • GC Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature : 280 °C

    • Ion Source Temperature : 230 °C

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Scan Speed : 2 scans/second.

  • Data Analysis :

    • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted data in Table 1.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-IR)

This protocol describes a general method for obtaining an IR spectrum of liquid this compound using an ATR-FTIR spectrometer.

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • FTIR Instrument Parameters :

    • Accessory : ATR

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32 (co-added)

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small drop of neat this compound liquid onto the center of the ATR crystal.

    • Acquire the sample spectrum.

  • Data Analysis :

    • Process the resulting spectrum (e.g., baseline correction if necessary).

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

    • Compare the observed wavenumbers with the predicted data in Table 2.

Visualized Workflows

Mass_Spectrometry_Workflow Mass Spectrometry (GC-MS) Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution prep2 Dilute to 10-100 µg/mL prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on GC column analysis1->analysis2 analysis3 Ionization (EI, 70 eV) analysis2->analysis3 analysis4 Mass analysis (m/z 40-400) analysis3->analysis4 data1 Obtain Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract mass spectrum of the peak data1->data2 data3 Identify molecular and fragment ions data2->data3

Caption: Workflow for GC-MS analysis.

IR_Spectroscopy_Workflow Infrared Spectroscopy (ATR-IR) Workflow cluster_setup Instrument Setup cluster_acquisition Sample Acquisition cluster_analysis Data Analysis setup1 Clean ATR crystal setup2 Collect background spectrum setup1->setup2 acq1 Place a drop of sample on the crystal setup2->acq1 acq2 Acquire sample spectrum (4000-400 cm⁻¹) acq1->acq2 analysis1 Process spectrum (e.g., baseline correction) acq2->analysis1 analysis2 Identify and assign absorption bands analysis1->analysis2

Caption: Workflow for ATR-IR analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the mass spectrometric and infrared spectroscopic properties of this compound. By utilizing data from analogous structures, researchers and drug development professionals are equipped with a foundational understanding of the expected analytical behavior of this compound. The detailed experimental protocols and visual workflows offer practical guidance for obtaining high-quality data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various scientific applications. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.

An In-depth Technical Guide to the Solubility of (3-Ethynylphenyl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (3-Ethynylphenyl)methanamine (CAS No: 615288-78-3). Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility properties, its relevant physicochemical characteristics, and a detailed experimental protocol for determining its solubility in organic solvents.

This compound is an organic compound featuring a primary amine and an ethynyl group attached to a benzene ring. Its structure suggests a moderate polarity, making its solubility a critical parameter in synthesis, formulation, and drug development processes. The primary amine group can act as a hydrogen bond donor and acceptor, while the aromatic ring and ethynyl group contribute non-polar characteristics.

Physicochemical Properties
PropertyValueSource
CAS Number 615288-78-3[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.17 g/mol [1]
Physical Form Liquid
Topology TPSA: 26.02 Ų, Rotatable Bonds: 1, H-Acceptors: 1, H-Donors: 1[1]
Predicted Solubility Profile

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly accessible literature. However, based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's primary amine group suggests solubility in polar solvents, particularly those capable of hydrogen bonding.[2] Amines are generally soluble in alcohols and can exhibit increased solubility in acidic solutions due to the formation of polar ammonium salts.

The table below summarizes the predicted solubility based on general chemical principles. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group can form strong hydrogen bonds with the solvent's hydroxyl group.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateThe solvent's polarity and dipole moment can solvate the polar amine group.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar phenyl and ethynyl groups will interact favorably with non-polar solvents, but the polar amine group limits overall solubility.
Chlorinated Dichloromethane, ChloroformModerateThese solvents can solvate a range of polarities and are often effective for compounds with mixed characteristics.
Aqueous WaterLowThe non-polar aromatic ring significantly reduces water solubility despite the presence of the amine group.
Aqueous Acid 5% HClHighAs a base, the amine will be protonated to form a water-soluble ammonium salt.[3]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4] It involves equilibrating an excess amount of the solute in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.[4][5][6]

Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., 2 mL). The amount should be sufficient to ensure a solid or separate liquid phase remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator within a temperature-controlled incubator set to a specific temperature (e.g., 25 °C).[5]

    • Agitate the mixtures for a predetermined time to ensure thermodynamic equilibrium is reached. Incubation times of 24 to 72 hours are common.[4][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let undissolved material settle.

    • To separate the saturated solution from the excess solute, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE for organic solvents). This step is critical to avoid including undissolved particles in the analysis.[7]

  • Quantification:

    • Carefully extract an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]

    • The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of the compound.[6]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess this compound to organic solvent in vial B Seal vial and agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge or filter to remove excess solute B->C D Extract aliquot of saturated supernatant C->D E Dilute sample to fall within calibration range D->E F Analyze concentration (e.g., HPLC, LC-MS) E->F G Calculate and report solubility (mg/mL or mol/L) F->G

Caption: Workflow of the Shake-Flask method for solubility measurement.

References

Synthesis of (3-Ethynylphenyl)methanamine from 3-Ethynylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of (3-ethynylphenyl)methanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-ethynylaniline. The described methodology follows a two-step sequence involving a Sandmeyer reaction to introduce a nitrile functional group, followed by the reduction of the nitrile to the target primary amine. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow to aid researchers in the successful synthesis of this important compound.

Synthetic Strategy Overview

The conversion of 3-ethynylaniline to this compound is most effectively achieved through a two-step process. The initial step involves the diazotization of the primary amino group of 3-ethynylaniline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to yield 3-ethynylbenzonitrile. The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine, this compound. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.

Synthesis_Pathway Start 3-Ethynylaniline Intermediate 3-Ethynylbenzonitrile Start:e->Intermediate:w 1. NaNO2, HCl 2. CuCN Product This compound Intermediate:e->Product:w Reduction (e.g., H2, Pd/C)

Caption: Overall synthetic route from 3-ethynylaniline to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethynylbenzonitrile via Sandmeyer Reaction

This procedure details the conversion of 3-ethynylaniline to 3-ethynylbenzonitrile.

Materials:

  • 3-Ethynylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

  • Ice

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

Procedure:

  • Diazotization of 3-Ethynylaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-ethynylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (if necessary for dissolution).

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-ethynylbenzonitrile can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Reduction of 3-Ethynylbenzonitrile to this compound

This procedure describes the catalytic hydrogenation of 3-ethynylbenzonitrile to the target amine.

Materials:

  • 3-Ethynylbenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve 3-ethynylbenzonitrile (1.0 eq) in ethanol or methanol.

    • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound from 3-ethynylaniline.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Sandmeyer ReactionNaNO₂, CuCNWater/HCl0-602-470-85
2Nitrile ReductionH₂, 10% Pd/CEthanol/MethanolRoom Temp.4-1280-95

Visualized Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Ethynylbenzonitrile cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 3-ethynylaniline in HCl/water A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Stir for 30 min (Diazonium salt formation) A3->A4 A6 Add diazonium salt to CuCN solution A4->A6 A5 Prepare CuCN solution A5->A6 A7 Warm and heat to 50-60 °C A6->A7 A8 Extract with CH2Cl2 A7->A8 A9 Wash and dry organic layer A8->A9 A10 Purify by chromatography or distillation A9->A10 A11 3-Ethynylbenzonitrile A10->A11 B1 Dissolve 3-ethynylbenzonitrile in alcohol A11->B1 B2 Add 10% Pd/C catalyst B1->B2 B3 Hydrogenate under pressure B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate filtrate B4->B5 B6 Purify by distillation or recrystallization of salt B5->B6 B7 This compound B6->B7

Caption: Detailed workflow for the two-step synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 3-ethynylaniline. The presented methods are well-established and can be adapted for various research and development applications. Careful execution of these procedures should lead to the successful preparation of the target molecule in good yields.

Physicochemical properties of ethynyl-substituted benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Substituted Benzylamines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethynyl-substituted benzylamines represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the ethynyl group—a small, rigid, and metabolically stable moiety—can profoundly influence the physicochemical properties of the parent benzylamine scaffold, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties, including pKa, lipophilicity (logP), solubility, and metabolic stability, is critical for the rational design and optimization of drug candidates. This guide provides a comprehensive overview of the key physicochemical properties of ethynyl-substituted benzylamines, details standard experimental protocols for their determination, and presents a framework for interpreting this data in the context of drug discovery.

Core Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is governed by its physicochemical properties. For ethynyl-substituted benzylamines, the interplay between the basic amine functionality and the unique electronic and steric nature of the ethynyl group is of primary importance.

  • pKa (Ionization Constant): The pKa value indicates the acidity or basicity of a compound and determines its ionization state at a given pH.[1] The benzylamine moiety is basic, and its pKa (typically around 9.3 for the parent molecule) dictates that it will be predominantly protonated (cationic) at physiological pH.[2] This ionization is crucial for aqueous solubility but can hinder passive diffusion across biological membranes, which favors neutral species. The electron-withdrawing nature of the ethynyl group can subtly modulate the basicity of the amine.

  • logP and logD (Lipophilicity): The partition coefficient (logP) measures a compound's affinity for a lipid-like environment versus an aqueous one and is a key indicator of its ability to cross cell membranes.[3] The distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for the ionized and neutral species. For basic compounds like benzylamines, logD at physiological pH (7.4) is a more relevant parameter than logP. A balanced logD is essential for achieving both sufficient solubility and membrane permeability.

  • Aqueous Solubility: Solubility is a prerequisite for absorption and formulation.[4] The salt form of benzylamines is generally more soluble in water than the free base.[5] Factors that increase crystal lattice energy, such as strong intermolecular interactions, can decrease solubility. The rigid nature of the ethynyl group can influence crystal packing and, consequently, the solubility profile.

  • Metabolic Stability: The rate at which a compound is metabolized, often assessed by its half-life (t½) in liver microsomes, determines its in vivo duration of action.[6][7] Benzylamine scaffolds can be susceptible to oxidative metabolism, particularly at the benzylic carbon. The ethynyl group is generally considered metabolically robust and its introduction can be a strategy to block potential sites of metabolism.[6]

Quantitative Data Summary

Compound IDSubstitution PatternpKa (Predicted)logP (Calculated)Aqueous Solubility (Predicted, µg/mL)Metabolic Half-life (t½, min)
EB-1 2-Ethynylbenzylamine9.11.9~500>60
EB-2 3-Ethynylbenzylamine9.21.9~450>60
EB-3 4-Ethynylbenzylamine9.01.9~400>60
EB-4 4-Chloro-2-ethynylbenzylamine8.82.6~150>60
EB-5 4-Methoxy-2-ethynylbenzylamine9.31.8~55045

Note: This data is for illustrative purposes only and should be experimentally verified.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Standardized, medium-throughput protocols are often employed in early drug discovery.[8]

Determination of pKa and logP

Potentiometric and UV-metric titrations are common methods for determining pKa and logP. The SiriusT3 instrument is an example of an automated system used for these measurements.[1][9]

Detailed Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound.[1] Prepare a stock solution in a suitable organic solvent (e.g., methanol).

  • Titration Setup: Use a calibrated automated titrator equipped with a pH electrode. The titration vessel contains a precise volume of a biphasic water-octanol system.

  • Titration: The instrument performs a multi-step titration with standardized acid (e.g., HCl) and base (e.g., KOH) to generate a pH-volume curve.

  • pKa Calculation: The pKa is determined from the inflection point of the titration curve in the aqueous phase.[10]

  • logP Calculation: After titration, the compound is partitioned between the octanol and water layers. The concentration in the aqueous phase is determined via UV-Vis spectrophotometry at various pH points, allowing for the calculation of the partition coefficient for the neutral species.

G cluster_pka pKa Determination cluster_logp logP Determination pka_prep Prepare Aqueous Solution (2-5 mg compound) pka_titrate Potentiometric Titration with HCl / KOH pka_prep->pka_titrate pka_calc Calculate pKa from Inflection Point pka_titrate->pka_calc logp_partition Shake-Flask Partitioning of Compound pka_calc->logp_partition Informs logD calculation logp_prep Prepare Octanol-Water Biphasic System logp_prep->logp_partition logp_measure Measure Concentration in Aqueous Phase (HPLC/UV) logp_partition->logp_measure logp_calc Calculate logP Ratio logp_measure->logp_calc

Caption: Workflow for pKa and logP determination.

Determination of Aqueous Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Detailed Protocol (Saturation Shake-Flask):

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Metabolic Stability

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[11]

Detailed Protocol (Liver Microsome Assay):

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., mouse or human) in a buffer (e.g., Tris-HCl, pH 7.4).[11] Prepare a separate solution of the NADPH-generating system, which is required for enzyme activity.[11]

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH-generating system.[11]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

G prep Prepare Microsome/Buffer Mix and Compound Stock incubate Incubate at 37°C with NADPH-Generating System prep->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench analyze LC-MS/MS Analysis of Parent Compound quench->analyze calculate Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Synthesis and Biological Context

Ethynyl-substituted benzylamines can be synthesized via several routes, with reductive amination being a common and versatile method. This typically involves the reaction of an ethynyl-substituted benzaldehyde with an amine in the presence of a reducing agent.

The biological activity of benzylamine derivatives is diverse, with examples acting as enzyme inhibitors or receptor modulators.[12][13] The physicochemical properties detailed in this guide are critical for translating in vitro potency into in vivo efficacy.

G cluster_props Physicochemical Properties cluster_adme ADME Profile pka pKa abs Absorption pka->abs logp logP / logD logp->abs dist Distribution logp->dist sol Solubility sol->abs met Metabolic Stability metab Metabolism met->metab efficacy In Vivo Efficacy abs->efficacy dist->efficacy excr Excretion metab->excr metab->efficacy excr->efficacy

Caption: Relationship of physicochemical properties to ADME.

Conclusion

The rational incorporation of an ethynyl group onto a benzylamine scaffold is a valuable strategy in medicinal chemistry. However, the success of this or any modification hinges on its impact on the molecule's overall physicochemical profile. A thorough and early-stage characterization of pKa, lipophilicity, solubility, and metabolic stability is essential for guiding compound selection and optimization. By employing the standardized experimental protocols and data interpretation frameworks outlined in this guide, researchers can more effectively navigate the complex path of drug discovery and develop ethynyl-substituted benzylamines with a higher probability of clinical success.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction with (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under mild conditions, often at room temperature, and demonstrates a high degree of functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery.[1][3]

(3-Ethynylphenyl)methanamine is a valuable building block in organic synthesis, featuring both a terminal alkyne and a primary amine. This bifunctionality allows for its incorporation into diverse molecular scaffolds and subsequent derivatization. The Sonogashira coupling of this compound with various aryl or heteroaryl halides provides a direct route to substituted N-benzyl anilines and related structures, which are prevalent motifs in biologically active compounds.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: In this cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.

Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts.[5] In these systems, the activation of the alkyne is believed to occur directly at the palladium center.

Applications in Drug Discovery and Medicinal Chemistry

The Sonogashira coupling reaction is extensively utilized in the synthesis of a diverse range of therapeutic agents and biologically active molecules. The ability to link aromatic and alkynyl groups is crucial for constructing the carbon skeletons of many drugs.[3] Products derived from Sonogashira couplings are found in various drug classes, including anticancer agents, antivirals, and central nervous system disorder treatments. The resulting internal alkyne can also serve as a versatile handle for further chemical modifications, such as click chemistry or the formation of heterocyclic rings.

Experimental Protocols

Herein, we provide a general protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol can be adapted for various substrates and reaction scales.

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling

Materials:

  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base and solvent (e.g., triethylamine or a mixture of DMF and an amine)

  • Anhydrous solvent (if not using an amine as the solvent)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line

  • Standard glassware for workup and purification

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Add the amine solvent (e.g., triethylamine) to the flask.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the amine salt.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Sonogashira coupling reactions with substrates analogous to this compound.

Table 1: Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT295[6]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[2]
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃ / EtOH70198
4-IodotoluenePhenylacetylenePd(PPh₃)₄ / Cu₂OTHF/DMA80-95 (GC)[7]

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
2,6,9,10-Tetrabromoanthracene(p-Ethynylphenyl)(phenyl)methanonePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃ / 2-MeTHFRT4881[5]
4-BromoacetophenonePhenylacetylenePd-EnCat™ TPP30DBU / MeCN1000.3399 (Conv.)

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Reagents (Aryl Halide, Alkyne, Catalysts, Base) solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert mix Combine Reagents and Stir inert->mix monitor Monitor Progress (TLC) mix->monitor filter Filter Reaction Mixture monitor->filter extract Solvent Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms yield Calculate Yield nmr->yield ms->yield

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product R-C≡CR' pd_complex2->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Base cu_acetylide->pd_complex1 aryl_halide R-X aryl_halide->pd_complex1 Oxidative Addition alkyne H-C≡CR' alkyne->cu_acetylide base Base base_h Base-H+ hx HX

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction, specifically the copper(I)-catalyzed reaction between an azide and a terminal alkyne, rapidly and reliably forms a stable 1,4-disubstituted 1,2,3-triazole. This reaction is celebrated for its exceptional reliability, specificity, and biocompatibility, making it a powerful tool in drug discovery, chemical biology, and materials science.

(3-Ethynylphenyl)methanamine is a versatile building block for CuAAC reactions. The presence of a primary amine and a terminal alkyne in one molecule allows for the straightforward introduction of an aminomethylphenyl group into a target molecule. The resulting 1,2,3-triazole products are of significant interest in medicinal chemistry due to their structural similarity to amide bonds and their ability to engage in various biological interactions. Triazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

This document provides detailed application notes and a generalized protocol for the CuAAC reaction using this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability against enzymatic degradation. The incorporation of the (3-aminomethylphenyl) moiety via CuAAC can be a valuable strategy in drug design for several reasons:

  • Scaffold Diversity: Rapidly generate libraries of diverse compounds by reacting this compound with a wide array of organic azides. This approach is instrumental in structure-activity relationship (SAR) studies.

  • Linker Technology: The triazole linkage is a stable and efficient means to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.

  • Pharmacophore Modification: The aminomethylphenyl group can be introduced to interact with specific biological targets or to modify the physicochemical properties of a lead compound, such as solubility and cell permeability.

  • Bioorthogonal Chemistry: The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This allows for applications in bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.

Experimental Protocols

Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an organic azide. This protocol is a starting point and may require optimization depending on the specific substrates and desired scale.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a typical lab-scale synthesis.

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF, DMSO)

  • Deionized water

  • Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar), dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Reduction of Copper(II): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation
EntryAzide SubstrateCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl Azide1% CuSO₄·5H₂O, 5% NaAsct-BuOH/H₂O (1:1)12Data not available
2Phenyl Azide2% CuSO₄·5H₂O, 10% NaAscDMF8Data not available
31-Azidohexane1% CuSO₄·5H₂O, 5% NaAsct-BuOH/H₂O (1:1)24Data not available
4User-defined azideUser-definedUser-definedUser-definedUser-defined

Note: The yields for CuAAC reactions are generally high, often exceeding 80-90%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole using this compound.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_purification Work-up & Purification Alkyne This compound ReactionVessel Reaction Mixture in Solvent (e.g., t-BuOH/H2O) Alkyne->ReactionVessel Azide Organic Azide Azide->ReactionVessel Extraction Extraction ReactionVessel->Extraction Reaction Completion Catalyst CuSO4·5H2O + Na Ascorbate Catalyst->ReactionVessel Purification Column Chromatography / Recrystallization Extraction->Purification Product Pure 1,4-Disubstituted-1,2,3-triazole Purification->Product CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Azide R'-N3 (Organic Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->CuI Regenerates Catalyst Logical_Relationship cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Product 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-3-aminomethylbenzene Alkyne->Product Azide Organic Azide Azide->Product Copper Cu(I) Source (e.g., CuSO4 + NaAsc) Copper->Product catalyzes

Application Notes and Protocols for Click Chemistry Reactions of (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of click chemistry protocols applicable to terminal alkynes, with a specific focus on the aromatic alkyne (3-Ethynylphenyl)methanamine. This document covers both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering insights into their principles, comparative performance, and detailed experimental procedures.

Introduction to Click Chemistry with this compound

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1] The terminal alkyne group in this compound is a versatile handle for undergoing such transformations. The two most prominent click reactions for terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The presence of a primary amine in this compound introduces a key consideration for these reactions. In CuAAC, the amine has the potential to coordinate with the copper catalyst, which could influence the reaction kinetics. For SPAAC, the electronic properties of the aromatic ring and the amine substituent will affect the reactivity of the alkyne.

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for modifying this compound depends on the specific application, particularly the tolerance for a copper catalyst and the desired reaction rate.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (Copper-free)[2]
Reaction Rate Generally faster, with second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ for many alkynes.[3]Slower than CuAAC, with second-order rate constants typically around 1.2 x 10⁻³ M⁻¹s⁻¹ for standard cyclooctynes.[3]
Biocompatibility The copper catalyst can be toxic to living cells, though the use of chelating ligands can mitigate this.[4]Highly biocompatible due to the absence of a metal catalyst, making it suitable for in vivo applications.[2]
Reactants Requires a terminal alkyne and an azide.Requires a strained cyclooctyne and an azide.[2]
Byproducts Minimal, with the primary byproduct being the stable triazole.No significant byproducts.
Suitability for this compound Feasible, but the primary amine may require pH control or a protection strategy to prevent coordination with the copper catalyst.Likely to be very slow due to the low reactivity of a non-strained aromatic alkyne. May require highly reactive cyclooctynes or forcing conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide. The primary amine on the alkyne may influence the reaction, and optimization of pH and ligand concentration may be necessary. For sensitive applications or to avoid potential side reactions, protection of the amine group (e.g., as a Boc-carbamate) can be considered.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of reactants)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen co-solvent.

    • Prepare a stock solution of the azide in a compatible solvent.

    • Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 1 M stock solution of sodium L-ascorbate in deionized water.

  • Reaction Setup:

    • In the reaction vessel, combine this compound (1 equivalent) and the azide (1.0-1.2 equivalents).

    • Add the appropriate volume of the solvent system to achieve the desired reaction concentration (typically in the micromolar to low millimolar range for bioconjugation).[5]

    • Add the THPTA solution to the reaction mixture (typically 5 equivalents relative to copper).[5]

    • Add the Copper(II) sulfate solution (typically 0.1 to 1 mol% for organic synthesis, and higher concentrations for dilute bioconjugation reactions).[5]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

    • Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[6]

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.

    • Upon completion, the copper catalyst can be removed by washing with an EDTA solution, using a copper-chelating resin, or by purification methods like column chromatography or dialysis for biomolecules.[5]

Quantitative Data (Representative):

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O2-3>95
Propargyl AlcoholBenzyl AzideCuIneat<1>95
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

A standard SPAAC protocol involves the direct mixing of a strained cyclooctyne with an azide in a suitable solvent at room temperature. However, the reaction of a non-strained terminal alkyne like this compound via SPAAC is not a standard or efficient process. The driving force for SPAAC is the release of ring strain from the cyclooctyne.[2] Therefore, for a reaction to occur with this compound, it would need to be the azide partner reacting with a strained alkyne.

For researchers wishing to utilize the this compound moiety in a copper-free manner, the primary amine would first need to be converted to an azide. This can be achieved through various chemical methods, such as diazotization followed by substitution with an azide source. The resulting (3-ethynylphenyl)methanazide could then be reacted with a strained cyclooctyne (e.g., DBCO, BCN) in a standard SPAAC protocol.

Visualizations

Logical Workflow for Choosing a Click Chemistry Protocol

Click_Chemistry_Workflow Workflow for Selecting a Click Chemistry Protocol start Start: Need to conjugate This compound copper_tolerance Is the system tolerant to copper catalyst? start->copper_tolerance cu_yes Yes copper_tolerance->cu_yes Yes cu_no No (e.g., in vivo) copper_tolerance->cu_no No cu_aac Use CuAAC Protocol cu_yes->cu_aac spaac_path Use SPAAC Pathway cu_no->spaac_path amine_consideration Consider primary amine: - pH optimization - Protecting group strategy cu_aac->amine_consideration end End: Successful Conjugation amine_consideration->end amine_to_azide Convert amine to azide on this compound spaac_path->amine_to_azide spaac_reaction React with a strained cyclooctyne amine_to_azide->spaac_reaction spaac_reaction->end

Caption: Decision workflow for selecting between CuAAC and SPAAC.

Signaling Pathway Analogy: Bioorthogonal Labeling

Bioorthogonal_Labeling_Pathway Conceptual Pathway of Bioorthogonal Labeling cluster_introduction Introduction of Bioorthogonal Handle cluster_ligation Bioorthogonal Ligation (Click Reaction) cluster_detection Detection/Application alkyne This compound (Alkyne Handle) biomolecule Target Biomolecule alkyne->biomolecule Incorporation click_reaction Click Reaction (CuAAC or SPAAC) biomolecule->click_reaction azide_probe Azide-Probe (e.g., Fluorophore, Biotin) azide_probe->click_reaction labeled_biomolecule Labeled Biomolecule click_reaction->labeled_biomolecule downstream_analysis Downstream Analysis (e.g., Imaging, Purification) labeled_biomolecule->downstream_analysis

References

Application Notes and Protocols: Synthesis of Bioactive Triazole Derivatives from (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its wide scope, high yields, and tolerance of a broad range of functional groups, making it an invaluable tool in drug discovery and development.[2] The resulting triazole core is a bioisostere for amide bonds, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets, and is found in numerous pharmacologically active compounds.[3][4]

(3-Ethynylphenyl)methanamine is a versatile building block for the synthesis of novel triazole derivatives. The presence of a terminal alkyne allows for facile CuAAC reactions, while the aminomethyl group provides a handle for further functionalization or can itself be a key pharmacophoric element. This document provides detailed protocols for the synthesis of triazole derivatives from this compound and explores their potential applications in cancer therapy through the inhibition of key signaling pathways.

Synthetic Workflow

The synthesis of triazole derivatives from this compound typically follows a straightforward workflow involving the CuAAC reaction with a variety of organic azides. The general scheme is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product 3-Ethynylphenyl_methanamine This compound Reaction_Conditions Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., t-BuOH/H2O) 3-Ethynylphenyl_methanamine->Reaction_Conditions Organic_Azide Organic Azide (R-N3) Organic_Azide->Reaction_Conditions Triazole_Derivative 1,4-Disubstituted 1,2,3-Triazole Derivative Reaction_Conditions->Triazole_Derivative Cycloaddition

Caption: General workflow for the synthesis of triazole derivatives.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a representative 1,4-disubstituted 1,2,3-triazole derivative from this compound and a substituted benzyl azide.

Materials:

  • This compound

  • Substituted Benzyl Azide (e.g., 4-nitrobenzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 3:1 mixture of t-BuOH and water.

  • To this solution, add Copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired triazole derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative triazole derivatives from this compound and various azides.

EntryAzide (R-N₃)Catalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄/Na-Ascorbatet-BuOH/H₂O (3:1)1285
24-Nitrobenzyl AzideCuSO₄/Na-Ascorbatet-BuOH/H₂O (3:1)892
34-Methoxybenzyl AzideCuSO₄/Na-Ascorbatet-BuOH/H₂O (3:1)1688
4Phenyl AzideCuSO₄/Na-Ascorbatet-BuOH/H₂O (3:1)1090

Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the azide.

Application in Drug Development: Targeting Cancer Signaling Pathways

Triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[3][5] Their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis has been a major focus of research. The PI3K/Akt/mTOR and BCR-ABL signaling pathways are critical in many cancers, and their inhibition is a validated therapeutic strategy.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common event in many human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Triazole Triazole Derivative (from this compound) Triazole->PI3K Inhibition Triazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Triazole derivatives synthesized from this compound can be designed to target key kinases in this pathway, such as PI3K and Akt. By inhibiting these kinases, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[8] It drives the proliferation of leukemia cells and their resistance to apoptosis.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, JAK/STAT) BCR_ABL->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Stimulation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Stimulation Triazole_Inhibitor Triazole Derivative (from this compound) Triazole_Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway.

The development of small molecule inhibitors targeting the ATP-binding site of the BCR-ABL kinase has revolutionized the treatment of CML. Triazole derivatives derived from this compound can be rationally designed to fit into this pocket, thereby inhibiting the kinase activity of BCR-ABL and suppressing the growth of CML cells.[9]

Conclusion

The synthesis of triazole derivatives from this compound via the CuAAC reaction provides a versatile platform for the discovery of novel drug candidates. The straightforward and efficient synthetic protocols, combined with the significant biological activities of the resulting compounds, make this an attractive area for researchers in medicinal chemistry and drug development. The potential for these derivatives to inhibit key cancer-related signaling pathways, such as PI3K/Akt/mTOR and BCR-ABL, highlights their promise as next-generation therapeutics. Further optimization of these triazole-based scaffolds could lead to the development of potent and selective inhibitors for the treatment of various cancers.

References

(3-Ethynylphenyl)methanamine: A Versatile Building Block for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

(3-Ethynylphenyl)methanamine is a valuable building block for the synthesis of PROTAC linkers. Its terminal alkyne group provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and rapid synthesis of PROTAC libraries. The aminomethylphenyl group offers a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand to facilitate productive ternary complex formation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. The experimental workflow for synthesizing and evaluating a PROTAC is a systematic process that begins with the synthesis of the individual components and concludes with cellular and biochemical assays to determine its efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_synthesis Synthesis cluster_protac PROTAC Assembly cluster_cellular_action Cellular Action Warhead Warhead (POI Ligand) PROTAC PROTAC Molecule Warhead->PROTAC Linker_Building_Block This compound Linker_Building_Block->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-azide) E3_Ligand->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism and Synthesis Workflow

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents hypothetical, yet representative, data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), synthesized using a linker derived from this compound and coupled to different E3 ligase ligands.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A BRD4Pomalidomide (CRBN)This compound + PEG350>95
PROTAC-B BRD4VHL LigandThis compound + PEG375>90
PROTAC-C BRD4Pomalidomide (CRBN)This compound + PEG530>98
PROTAC-D BRD4VHL LigandThis compound + PEG560>95

This data is illustrative and serves as an example of how to present quantitative results for PROTAC evaluation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC utilizing this compound as a linker building block.

Protocol 1: Synthesis of an Alkyne-Functionalized Warhead

This protocol describes the coupling of this compound to a carboxylic acid-functionalized warhead, using the well-characterized BRD4 inhibitor, JQ1-acid, as an example.

Materials:

  • JQ1-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized JQ1 warhead.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate the alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide).

Materials:

  • Alkyne-functionalized JQ1 (from Protocol 1)

  • Pomalidomide-azide (or other azide-functionalized E3 ligase ligand)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) or DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the alkyne-functionalized JQ1 (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in the chosen solvent system (e.g., t-BuOH/water).

  • In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

  • Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium and supplements

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Step1 Protocol 1: Couple Warhead-COOH with This compound Start->Step1 Intermediate1 Alkyne-Functionalized Warhead Step1->Intermediate1 Step2 Protocol 2: CuAAC 'Click' Reaction with Azide-Functionalized E3 Ligand Intermediate1->Step2 Intermediate2 Crude PROTAC Step2->Intermediate2 Purification Purification (Preparative HPLC) Intermediate2->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, HRMS) Final_PROTAC->Characterization End End Characterization->End

PROTAC Synthesis Workflow Diagram

Degradation_Assay_Workflow Protein Degradation Assay Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture PROTAC_Treatment Treat Cells with PROTAC (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Western_Blot SDS-PAGE and Western Blot Protein_Quant->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis Results Determine DC50 and Dmax Data_Analysis->Results End End Results->End

Degradation Assay Workflow Diagram

Application Notes and Protocols: (3-Ethynylphenyl)methanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Ethynylphenyl)methanamine is a versatile chemical building block for the synthesis of diverse bioactive molecules. Its structure, featuring a reactive primary amine and a terminal alkyne, allows for a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling and click chemistry, while the methanamine moiety provides a site for amide bond formation, reductive amination, and other nucleophilic reactions.

While specific, detailed examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous potent therapeutic agents. The general strategies for incorporating such a fragment into complex molecules are well-established. These application notes will therefore focus on the potential applications of this compound in the synthesis of kinase inhibitors and other targeted therapies, drawing parallels from known bioactive compounds with similar structural features.

I. Potential Applications in Kinase Inhibitor Synthesis

The ethynylphenyl group is a key pharmacophore in several approved and investigational kinase inhibitors. The terminal alkyne can form crucial hydrogen bonds or covalent interactions with amino acid residues in the kinase active site. The aminomethylphenyl moiety can serve as a versatile linker to connect to other recognition elements of the inhibitor.

Example Application: Synthesis of a Hypothetical EGFR Inhibitor

This protocol outlines a potential synthetic route to a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, illustrating how this compound could be utilized.

Table 1: Hypothetical Quantitative Data for a Synthesized EGFR Inhibitor
Compound IDSynthetic Yield (%)EGFR IC50 (nM)A549 Cell Proliferation IC50 (µM)
Hypothetical-165150.8
Gefitinib (Ref.)-2-370.4-0.8
Experimental Protocol: Synthesis of a Hypothetical Anilinopyrimidine-based EGFR Inhibitor

This protocol is a representative example and would require optimization.

Step 1: Amide Coupling of this compound with a Pyrimidine Core

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired intermediate.

Step 2: Sonogashira Coupling with a Heterocyclic Partner

  • To a solution of the product from Step 1 (1.0 eq) and a suitable aryl or heteroaryl halide (e.g., 4-iodo-1H-pyrazole) (1.2 eq) in a mixture of tetrahydrofuran (THF) and water, add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add a base such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

II. Visualization of Synthetic and Signaling Pathways

Diagram 1: General Synthetic Workflow

This diagram illustrates a generalized workflow for the synthesis of a bioactive molecule using this compound.

G A This compound C Amide Coupling or Reductive Amination A->C B Functionalized Core (e.g., Heterocycle) B->C D Intermediate C->D F Sonogashira or Click Reaction D->F E Coupling Partner (e.g., Aryl Halide) E->F G Final Bioactive Molecule F->G H Biological Screening G->H

Caption: A generalized synthetic workflow using this compound.

Diagram 2: Simplified EGFR Signaling Pathway

This diagram shows a simplified representation of the EGFR signaling pathway, which is often targeted by kinase inhibitors.

G EGF EGF Ligand EGFR EGFR EGF->EGFR P Phosphorylation EGFR->P Inhibitor Hypothetical Inhibitor (Derived from This compound) Inhibitor->EGFR Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

III. Concluding Remarks

This compound represents a promising starting material for the construction of novel bioactive compounds, particularly in the realm of targeted cancer therapies. The synthetic protocols and conceptual frameworks provided here are intended to serve as a guide for researchers in the design and synthesis of new chemical entities. While specific examples are currently scarce in the literature, the versatility of this building block suggests that its application in drug discovery is an area with significant potential for future exploration. Researchers are encouraged to adapt and optimize the outlined methodologies for their specific molecular targets.

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Aminophenyl Acetylenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in the Sonogashira coupling of aminophenyl acetylenes.

Troubleshooting Guide & FAQs

This section addresses specific issues related to side product formation in the Sonogashira coupling of aminophenyl acetylenes.

FAQs

Q1: What are the most common side products observed in the Sonogashira coupling of aminophenyl acetylenes?

The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product.[1] Another potential, though generally less common, side reaction is the hydrodehalogenation of the aminophenyl halide, where the halogen is replaced by a hydrogen atom. Catalyst decomposition, leading to the formation of palladium black, can also occur, indicating a stalled or inefficient catalytic cycle.[3]

Q2: Why is alkyne homocoupling so common, and what factors promote it?

Alkyne homocoupling is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][2] The concentration of the terminal alkyne can also play a role; higher concentrations can favor the bimolecular homocoupling reaction.

Q3: Can the amino group on the phenyl ring influence side product formation?

Yes, the amino group can influence the reaction. While not extensively detailed as a primary cause of specific side products in the initial search, amines are known to coordinate with palladium catalysts. This coordination can potentially affect the catalyst's activity and stability. Furthermore, amines are used as bases in the reaction, and their basicity and steric properties can impact the overall reaction efficiency and selectivity.[2] In some cases, the amine base can also act as a reducing agent for the Pd(II) precatalyst to the active Pd(0) species, a process that can sometimes be associated with initial homocoupling.[3]

Troubleshooting Common Issues

Issue 1: Significant formation of alkyne homocoupling product (Glaser coupling).

  • Cause A: Presence of Oxygen. Oxygen is a key promoter of oxidative homocoupling, especially in copper-catalyzed reactions.[1][2]

    • Solution: Rigorously exclude oxygen from the reaction. This can be achieved by using Schlenk techniques, freeze-pump-thaw cycles for solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.[1][4]

  • Cause B: Copper Co-catalyst. The copper(I) salt, while accelerating the desired reaction, is also a primary catalyst for Glaser coupling.[2]

    • Solution 1: Copper-Free Conditions. A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][5] These methods often require careful optimization of the palladium catalyst, ligand, and base.

    • Solution 2: Use of a Reducing Atmosphere. Performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) has been shown to significantly diminish oxidative homocoupling.[6][7]

  • Cause C: High Alkyne Concentration. A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.

    • Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.[1]

Issue 2: Low or no conversion of the aminophenyl halide.

  • Cause A: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state, or it may have decomposed.

    • Solution: If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). The formation of palladium black can indicate catalyst decomposition.[3] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be beneficial. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-determining step.[8]

  • Cause B: Steric Hindrance. If the amino group or other substituents are ortho to the halide, steric hindrance can impede the oxidative addition of the palladium catalyst.[9]

    • Solution: For sterically hindered substrates, using bulky, electron-rich phosphine ligands such as XPhos may be necessary, potentially at higher temperatures.[8]

  • Cause C: Inappropriate Solvent or Base. The choice of solvent and base is critical and substrate-dependent.

    • Solution: Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylamine, piperidine).[2][6] For instance, in some cases, acetonitrile has been found to be a superior solvent to THF.[6]

Issue 3: Formation of hydrodehalogenation byproduct.

  • Cause: This side reaction, where the aryl halide is reduced, can sometimes occur under the reaction conditions. The exact mechanism can be complex and may involve the amine base or impurities.

    • Solution: Optimizing the reaction conditions, such as the choice of base and solvent, can help minimize this side reaction. Ensuring high-purity reagents may also be beneficial.

Quantitative Data on Side Product Formation

The following table summarizes data on the effect of reaction conditions on the yield of the desired cross-coupled product versus the homocoupled side product.

Aryl HalideAlkyneConditionsCross-Coupling Yield (%)Homocoupling Yield (%)Reference
4-Bromopyridine HCl4-EthynylanilineOriginal Sonogashira (N₂ atm, TEA, CH₃CN)7121[6]
4-Bromopyridine HCl4-EthynylanilineModified (N₂ + H₂ atm, TEA, CH₃CN)922[6]
4-Bromopyridine HClN,N-Dimethyl-4-ethynylanilineOriginal Sonogashira (N₂ atm, Piperidine, CH₃CN)7220[6]
4-Bromopyridine HClN,N-Dimethyl-4-ethynylanilineModified (N₂ + H₂ atm, Piperidine, CH₃CN)942[6]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aminophenyl Halide with a Terminal Alkyne (with Copper Co-catalyst)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aminophenyl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Reagent Addition: Under a positive flow of inert gas, add a degassed solvent (e.g., 5 mL of THF or triethylamine).[4] Then, add the base if it is not the solvent (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Reaction Execution: Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe. Heat the reaction to the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]

  • Reagent Addition: Under a positive flow of inert gas, add the aminophenyl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_Troubleshooting start Sonogashira Reaction of Aminophenyl Acetylene issue Significant Side Product Formation start->issue homocoupling Alkyne Homocoupling (Glaser Coupling) issue->homocoupling Identify hydrodehalogenation Hydrodehalogenation issue->hydrodehalogenation Identify low_conversion Low Conversion issue->low_conversion Identify sol_homo1 Exclude O₂ (Inert Atmosphere) homocoupling->sol_homo1 Troubleshoot sol_homo2 Copper-Free Conditions homocoupling->sol_homo2 Troubleshoot sol_homo3 Slow Alkyne Addition homocoupling->sol_homo3 Troubleshoot sol_homo4 Reducing Atmosphere (N₂/H₂) homocoupling->sol_homo4 Troubleshoot sol_low1 Optimize Catalyst & Ligand low_conversion->sol_low1 Troubleshoot sol_low2 Screen Solvents & Bases low_conversion->sol_low2 Troubleshoot

Caption: Troubleshooting workflow for Sonogashira side products.

Competing_Pathways reactants Aminophenyl-X + R-C≡C-H pd_cycle Pd Catalytic Cycle reactants->pd_cycle cu_cycle Cu Catalytic Cycle reactants->cu_cycle cross_coupling Desired Product: Aminophenyl-C≡C-R pd_cycle->cross_coupling Reductive Elimination cu_acetylide [Cu-C≡C-R] cu_cycle->cu_acetylide Deprotonation homocoupling Side Product: R-C≡C-C≡C-R cu_acetylide->pd_cycle Transmetalation cu_acetylide->homocoupling O₂ Promoted Oxidative Coupling

Caption: Competing pathways: Sonogashira vs. Glaser coupling.

References

How to avoid homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired homocoupling (Glaser coupling) of terminal alkynes during Sonogashira reactions.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Sonogashira reactions.

Problem: The primary isolated product is the homocoupled diyne of the terminal alkyne, leading to low yields of the desired cross-coupled product.

Logical Flow for Troubleshooting

Below is a decision-making workflow to systematically troubleshoot and optimize your reaction conditions.

G start High Homocoupling Observed q_copper Are you using a copper co-catalyst? start->q_copper a_inert Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line/ glovebox) q_copper->a_inert Yes a_cu_free Switch to a Copper-Free Protocol q_copper->a_cu_free No a_slow_add Add Terminal Alkyne Slowly via Syringe Pump a_inert->a_slow_add a_low_cu Reduce CuI Loading (e.g., to 1-2 mol%) a_slow_add->a_low_cu a_temp Lower Reaction Temperature a_low_cu->a_temp a_temp->a_cu_free end Homocoupling Minimized a_temp->end [If successful] q_cu_free Still observing homocoupling in copper-free system? a_cu_free->q_cu_free a_trace_cu Check for Trace Copper: - Use high-purity reagents - Acid-wash glassware q_cu_free->a_trace_cu Yes q_cu_free->end No a_optimize Optimize Copper-Free Conditions: - Screen ligands (e.g., bulky, electron-rich phosphines) - Screen bases (e.g., Cs₂CO₃, K₃PO₄) - Screen solvents a_trace_cu->a_optimize a_optimize->end G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Activation & Homocoupling (Undesired) Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination Alkyne R²-C≡C-H Cu_acetylide R²-C≡C-Cu(I) Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Pd_complex To Pd Cycle Diyne R²-C≡C-C≡C-R² (Homocoupling Product) Cu_acetylide->Diyne O₂, Dimerization

Technical Support Center: Purification of (3-Ethynylphenyl)methanamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (3-Ethynylphenyl)methanamine.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a common reaction used to form a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. Purification can be challenging due to residual catalyst, unreacted starting materials, and homocoupled byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is complete, but TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?

A1: Common impurities in a Sonogashira reaction include unreacted aryl halide, residual palladium and copper catalysts, and homocoupled alkyne (Glaser coupling byproduct). The primary amine of your starting material can also interact with the silica gel during chromatography, causing streaking.

Troubleshooting Steps:

  • Catalyst Removal: After the reaction, filter the crude mixture through a pad of Celite® to remove the bulk of the palladium and copper catalysts.[1]

  • Aqueous Workup: Perform an aqueous workup to remove salts and polar impurities. Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts.[2][3] Due to the basic nature of the amine, standard silica gel chromatography can be problematic.[4][5]

    • Option A: Modified Mobile Phase: Add a small amount of a competing amine, like triethylamine (TEA, ~1-2%), to your eluent system (e.g., hexane/ethyl acetate) to prevent streaking and improve separation.[4][5]

    • Option B: Amine-Functionalized Silica: For particularly difficult separations, using an amine-functionalized silica column can simplify the purification by minimizing the acid-base interaction between your product and the stationary phase.[4][5]

Q2: I am having difficulty separating my product from the unreacted this compound. What strategy should I use?

A2: The polarity difference between your product and the starting amine might be small. An acid-base extraction can be an effective way to separate the basic starting material from the likely less basic product.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.

  • Separate the organic layer, which contains your desired product.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then brine to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄ and concentrate it in vacuo.[6]

  • The starting material can be recovered from the aqueous layer by basifying with NaOH and re-extracting into an organic solvent.

Data Summary: Column Chromatography Conditions
Product TypeStationary PhaseEluent SystemModifierOutcome
Neutral Aryl-alkyneSilica GelHexane/Ethyl Acetate GradientNoneGood separation of non-polar compounds.
Amine-containing Aryl-alkyneSilica GelHexane/Ethyl Acetate or DCM/Methanol1-2% Triethylamine (TEA)Prevents streaking and improves peak shape.[4][5]
Amine-containing Aryl-alkyneAmine-Functionalized SilicaHexane/Ethyl Acetate GradientNoneSimplifies purification by masking acidic silanols.[4][5]
Polar Aryl-alkyneReversed-Phase C18 SilicaAcetonitrile/Water0.1% TEAEffective for polar, ionizable compounds.[5]
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., hexane/ethyl acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Run the column using a gradient of the eluent system, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Sonogashira Purification Workflow A Crude Reaction Mixture B Filter through Celite® to remove catalysts A->B Step 1 C Aqueous Workup (EtOAc, H₂O, Brine) B->C Step 2 D Dry (Na₂SO₄) & Concentrate C->D Step 3 E Purify via Column Chromatography D->E Step 4 F Pure Product E->F Step 5

Caption: General purification workflow for Sonogashira reaction products.

Section 2: Azide-Alkyne "Click" Chemistry Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for forming a triazole linkage. Purification typically involves removing the copper catalyst and unreacted starting materials.

Frequently Asked Questions & Troubleshooting

Q1: How do I remove the copper catalyst after a click reaction?

A1: Copper catalysts can be efficiently removed using several methods:

  • Ammonia Wash: Wash the reaction mixture with an aqueous solution of ammonia or ammonium chloride. Copper ions will form a soluble deep-blue complex in the aqueous layer, which can be easily separated.

  • EDTA Wash: Washing with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) is effective for chelating and removing copper ions.[8]

  • Precipitation: If the product is an oligonucleotide or other large molecule, it can often be precipitated (e.g., with ethanol), leaving the copper salts in the supernatant.[9][10]

  • Filtration: For heterogeneous copper catalysts, simple filtration after the reaction is sufficient.

Q2: My click reaction product is water-soluble. How can I purify it without using column chromatography?

A2: For water-soluble products, especially biomolecules, purification can be achieved by:

  • Precipitation: As mentioned, precipitating the product using a solvent like acetone or ethanol is a common strategy.[10] This is particularly useful for desalting and concentrating the product.[10]

  • Dialysis/Ultrafiltration: These methods are effective for removing small molecules like residual azides, catalysts, and salts from larger macromolecular products.

  • Reversed-Phase HPLC: For high-purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying polar and water-soluble compounds.

Experimental Protocol: Copper Removal and Product Precipitation
  • Quenching: If applicable, quench the reaction by adding an EDTA solution (e.g., 0.1 M, pH 8).

  • Extraction/Filtration: If the product is organic-soluble, extract it with a solvent like DCM.[8] If the product is a precipitate, collect it via vacuum filtration and wash with cold EDTA solution and diethyl ether.[8]

  • Precipitation (for polar products): To the aqueous reaction mixture, add at least a 4-fold volume of cold acetone.[10]

  • Incubation: Keep the mixture at -20°C for at least 20 minutes to allow for complete precipitation.[9][10]

  • Centrifugation: Centrifuge the mixture to pellet the product.

  • Washing: Discard the supernatant and wash the pellet with cold acetone or ethanol to remove residual impurities.[9][10]

  • Drying: Dry the purified pellet under vacuum.

G cluster_1 Click Reaction Cleanup Decision Tree A Is the product organic-soluble? B Aqueous Wash (NH₄Cl or EDTA) A->B Yes C Precipitation (Acetone/Ethanol) or Dialysis A->C No D Extract with Organic Solvent B->D E Collect Precipitate/Retentate C->E

Caption: Decision tree for post-click chemistry cleanup strategies.

Section 3: Amide Coupling Reactions

The primary amine of this compound can be acylated to form amides. Purification challenges include removing the coupling reagents, unreacted starting materials, and byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My amide coupling reaction (e.g., using DCC/DMAP or HATU/DIPEA) has a low yield after purification. What are the common causes?

A1: Low yields after purification can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely by TLC or LC-MS.

  • Side Reactions: Coupling reagents like HATU can react with the amine to form guanidinium byproducts.

  • Difficult Purification: Amide products can sometimes be difficult to purify via chromatography, leading to product loss.[11]

  • Aqueous Workup Losses: If the amide product has some water solubility, it can be lost during the aqueous workup phase.

Troubleshooting:

  • Reagent Choice: Consider using a boron-based coupling reagent like B(OCH₂CF₃)₃, which often allows for purification by simple filtration through a resin, avoiding chromatography.[12][13]

  • Purification Method: If chromatography is reducing your yield, consider recrystallization.[11] Amides are often crystalline solids.

Q2: How can I effectively purify my amide product without using column chromatography?

A2: Recrystallization is an excellent alternative to chromatography for purifying solid amides.[11][14]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures.[14][15] Test small batches with solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane.[11]

  • Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent.[14] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[15]

  • Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[14]

Data Summary: Recrystallization Solvents for Amides
SolventPolarityBoiling Point (°C)Typical Use
EthanolPolar Protic78Good for moderately polar amides.[11]
AcetonitrilePolar Aprotic82Often gives very good results for amides.[11]
1,4-DioxanePolar Aprotic101A recommended solvent for amide recrystallization.[11]
Toluene/HexaneNon-polar/Polar AproticVariesA solvent/anti-solvent system for less polar amides.
Ethyl Acetate/HexanePolar Aprotic/Non-polarVariesCommon solvent pair for a range of polarities.
Experimental Protocol: Recrystallization
  • Dissolution: Place the crude amide product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).

  • Saturation: Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of boiling solvent is crucial for maximizing yield.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

References

Troubleshooting low yields in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is resulting in a low yield. What are the most common causes?

Low yields in CuAAC reactions can often be attributed to several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][3]

Q2: How can I prevent the inactivation of my copper catalyst?

To maintain the catalytically active Cu(I) state, consider the following strategies:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1]

  • Employ a Stabilizing Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility. A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[1][4]

  • Degas Solvents: To minimize the presence of dissolved oxygen, which can oxidize the Cu(I) catalyst, it is essential to degas all solvents and solutions thoroughly before use.[3]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against oxygen.[1][5]

Q3: What is the optimal order of reagent addition?

The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species. A generally recommended procedure is as follows:[1]

  • Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the protective copper-ligand complex.[1][6]

  • Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

  • Initiate with Reducing Agent: Finally, add the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction.[6]

Q4: My starting materials are poorly soluble in the reaction solvent. What can I do?

Poor solubility of either the azide or alkyne can hinder the reaction. Consider these solutions:

  • Use a Co-solvent: Employing a co-solvent system, such as Dimethylformamide (DMF)/water, Tetrahydrofuran (THF)/water, or Dimethyl sulfoxide (DMSO)/water, can improve the solubility of your reactants.[3][6]

  • Gentle Heating: In some cases, gentle heating can help to dissolve the starting materials. However, it is important to monitor the reaction for potential side reactions or degradation of sensitive molecules.[3]

Q5: I suspect side reactions are occurring. How can I minimize them?

The primary side reaction to consider is the Glaser coupling of terminal alkynes. To minimize this and other side reactions:

  • Maintain an Oxygen-Free Environment: As Glaser coupling is an oxidative process, working under an inert atmosphere and using degassed solvents is highly effective.[3]

  • Ensure Sufficient Reducing Agent: An adequate concentration of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, disfavoring the oxidative side reaction.[1]

  • Use a Chelating Ligand: Ligands are essential for protecting biomolecules by sequestering the copper catalyst and can also help to suppress side reactions.[1]

Troubleshooting Guide: Low Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes sol_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->sol_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate Yes sol_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->sol_conditions No success Yield > 80% substrate->success No sol_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->sol_substrate Yes sol_catalyst->catalyst sol_reagents->reagents sol_conditions->conditions sol_substrate->substrate CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide Organic Azide Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ Product->CuI Releases Proton_Source H+ Experimental_Workflow prep_reagents 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) premix 3. Premix CuSO4 and Ligand prep_reagents->premix prep_ascorbate 2. Prepare Fresh Sodium Ascorbate Solution initiate 5. Initiate with Sodium Ascorbate prep_ascorbate->initiate combine 4. Combine Azide, Alkyne, and Catalyst Premix premix->combine combine->initiate incubate 6. Incubate Reaction (RT, 1-4h) initiate->incubate monitor 7. Monitor Progress (TLC, LC-MS, HPLC) incubate->monitor purify 8. Purify Product monitor->purify

References

Technical Support Center: Sonogashira Coupling with Amine-Functionalized Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira coupling reactions involving amine-functionalized aryl halides.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of substrates bearing amine functional groups.

Q1: My Sonogashira reaction with an amino-aryl halide is sluggish or fails completely. What are the likely causes and how can I fix it?

A1: Low reactivity is a common issue when using electron-rich aryl halides, such as those containing an amine group. The amine's lone pair of electrons can deactivate the palladium catalyst. Here are several troubleshooting steps:

  • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ catalyst may not be effective.[1] Electron-rich and sterically bulky phosphine ligands can significantly improve reaction efficiency by promoting the crucial oxidative addition step.[2][3] Consider switching to ligands like XPhos, P(t-Bu)₃, or dppf.[1][3]

  • Reaction Temperature: The oxidative addition step is often rate-limiting for electron-rich aryl bromides and chlorides.[1][3] If you are running the reaction at room temperature, gradually increasing the heat to 80-100°C in a sealed pressure tube may be necessary to drive the reaction forward.[1]

  • Solvent and Base System: The choice of solvent and base is critical. While triethylamine (TEA) is common, it can sometimes promote catalyst decomposition.[4] A combination of a non-coordinating solvent like toluene or dioxane with a stronger base like diisopropylamine (DIPEA) or an inorganic base such as Cs₂CO₃ or K₂CO₃ can be more effective.[1][5]

  • Amine Protection: The free N-H group of an aniline can interfere with the catalytic cycle.[6] Protecting the amine with a group like Boc (tert-butoxycarbonyl) can prevent this interference and improve yields.[5]

  • Halide Reactivity: Remember the general reactivity trend: I > OTf > Br >> Cl.[7] If you are using an aryl bromide or chloride, the reaction will be inherently slower.[1] If possible, synthesizing the corresponding aryl iodide can dramatically increase the reaction rate.[1][7]

Q2: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, leading to the formation of alkyne dimers.[7]

  • Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper(I) co-catalyst.[3][5] Many modern Sonogashira protocols are designed to be copper-free and are particularly effective for electron-rich aryl halides where Glaser coupling can be a significant issue.[3]

  • Ensure Anaerobic Conditions: Glaser coupling is an oxidative process. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to minimize the presence of oxygen.[7]

  • Use an Amine Base/Solvent: Using an amine like triethylamine or piperidine as the base or even as the solvent can help suppress homocoupling.[2]

Q3: My palladium catalyst appears to be decomposing, forming a black precipitate (Pd black). What causes this and how can I prevent it?

A3: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive.

  • Ligand Choice: Bulky, electron-donating phosphine ligands not only accelerate the catalytic cycle but also stabilize the Pd(0) species, preventing aggregation.[2][8] Ligands such as P(t-Bu)₃ are known to be effective.[9]

  • Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of Pd black in some cases.[4] Switching to a different solvent system, such as dioxane/Et₃N, might be beneficial.[1]

  • Concentration: Running the reaction at a very high dilution can sometimes lead to catalyst instability. Conversely, ensure all components are properly dissolved.

Troubleshooting Workflow

G start Low / No Yield with Amino-Aryl Halide check_catalyst Review Catalyst System start->check_catalyst check_conditions Adjust Reaction Conditions start->check_conditions check_substrate Modify Substrate start->check_substrate ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, P(t-Bu)3) check_catalyst->ligand copper Consider Copper-Free Protocol to Reduce Homocoupling check_catalyst->copper temp Increase Temperature (especially for Ar-Br/Cl) check_conditions->temp base Switch to a Stronger or Inorganic Base (e.g., DIPEA, Cs2CO3) check_conditions->base solvent Change Solvent (e.g., Toluene, Dioxane) check_conditions->solvent protect Protect Amine Group (e.g., with Boc) check_substrate->protect halide Switch to More Reactive Halide (I > Br > Cl) check_substrate->halide success Improved Yield ligand->success copper->success temp->success base->success solvent->success protect->success halide->success

Caption: Troubleshooting workflow for Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q4: How does the amine functional group specifically interfere with the Sonogashira coupling reaction?

A4: The amine group, particularly on an aniline substrate, can interfere in two primary ways:

  • Catalyst Poisoning: The nitrogen's lone pair of electrons can coordinate to the palladium center.[6] This coordination can compete with the binding of the alkyne or the oxidative addition of the aryl halide, effectively inhibiting the catalytic cycle and slowing down or stopping the reaction.

  • Electronic Effects: Amines are strong electron-donating groups. This increases the electron density on the aryl ring, making the carbon-halide bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[3] Oxidative addition is often the rate-determining step of the reaction.[3][8]

Potential Catalyst Inhibition by Amine Group

G cluster_0 Standard Catalytic Cycle cluster_1 Inhibitory Pathway Pd_cat Pd(0)L2 Catalyst ArX Amino-Aryl Halide (Ar-X) Pd_cat->ArX Oxidative Addition Amine Amine Group Coordination Pd_cat->Amine Pd_cat_inhibited Pd(0)L(Amine) Inhibited Complex Amine->Pd_cat_inhibited

Caption: Amine coordination can inhibit the Pd catalyst.

Q5: Are copper-free Sonogashira reactions always better for substrates with amine groups?

A5: Copper-free systems are highly advantageous for amine-containing substrates primarily because they eliminate the risk of alkyne homocoupling, which can be a significant competing reaction.[3] While standard copper co-catalyzed conditions can work, especially for more reactive aryl iodides, copper-free conditions should be the first choice to investigate for more challenging and electron-rich aryl bromides and chlorides.[3]

Q6: What is the general catalytic cycle for a Sonogashira reaction?

A6: The reaction involves two interconnected catalytic cycles: one for palladium and one for copper (in the traditional method).[2]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This is followed by a transmetalation step where the acetylide group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the C-C bond of the final product and regenerates the Pd(0) catalyst.[7]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[7][10] This "activated" alkyne is then ready to participate in the transmetalation step with the palladium complex.[7]

Generalized Sonogashira Catalytic Cycle

G cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR'(L2) PdII_ArX->PdII_Alkyne Transmetalation Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR' Cu_Alkyne Cu-C≡CR' Alkyne->Cu_Alkyne + Cu(I) Cu_Alkyne->PdII_ArX Base Base Base->Alkyne ArX Ar-X ArX->PdII_ArX

Caption: The interconnected Pd and Cu catalytic cycles.

Data & Protocols

Table 1: Effect of Ligand and Copper on Sonogashira Coupling of Amino-Pyridines

The following table summarizes data from a study on the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[11]

EntryPalladium CatalystLigandCo-CatalystBaseYield (%)
1Pd(OAc)₂PPh₃CuIK₂CO₃56
2Pd(OAc)₂P(o-tol)₃CuIK₂CO₃65
3Pd(OAc)₂DPEphosCuIK₂CO₃80
4Pd(OAc)₂XantphosCuIK₂CO₃92
5Pd(OAc)₂XantphosNoneK₂CO₃25
6PdCl₂(PPh₃)₂-CuIK₂CO₃85

Conditions: 2-amino-3-bromopyridine, terminal alkyne, catalyst, base in a solvent system, heated.[11] The data highlights the significant positive impact of specific phosphine ligands (Xantphos) and the requirement of the copper co-catalyst in this particular system.[11]

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of an Amino-Aryl Bromide

This protocol is a representative example for coupling an electron-rich aryl bromide.

Materials:

  • Amino-aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or P(t-Bu)₃, 0.08 mmol, 8 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or pressure vessel, add the amino-aryl bromide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Validation & Comparative

A Comparative Analysis of Ortho-, Meta-, and Para-Ethynylbenzylamine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the ethynyl group on the benzylamine scaffold plays a crucial role in dictating the molecule's reactivity. This guide provides a comparative analysis of ortho-, meta-, and para-ethynylbenzylamine, offering insights into their electronic and steric properties that influence their behavior in chemical reactions. While direct, side-by-side quantitative comparisons of reactivity are scarce in the published literature, this document synthesizes established chemical principles and available experimental data to offer a predictive overview for researchers engaged in synthetic chemistry and drug development.

Theoretical Reactivity Profile: Electronic and Steric Effects

The reactivity of the ethynylbenzylamine isomers is primarily governed by the interplay of electronic effects (resonance and inductive effects) and steric hindrance imparted by the ethynyl and aminomethyl groups.

  • Ortho-Ethynylbenzylamine: The proximity of the electron-withdrawing ethynyl group and the electron-donating aminomethyl group in the ortho position creates a unique electronic environment. The inductive effect of the sp-hybridized carbon of the ethynyl group deactivates the aromatic ring towards electrophilic substitution. Steric hindrance between the two adjacent substituents can also be a significant factor, potentially impeding the approach of bulky reagents to both the amine and the ethynyl functionalities.

  • Meta-Ethynylbenzylamine: In the meta isomer, the electron-withdrawing ethynyl group directs electrophilic aromatic substitution to the positions ortho and para to itself (and meta to the aminomethyl group). The electronic influence of the two groups is less pronounced on each other compared to the ortho isomer. The aminomethyl group, being an ortho-, para-director, will activate the positions ortho and para to it. The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions.

  • Para-Ethynylbenzylamine: The para-substitution pattern allows for the most effective resonance interaction between the aminomethyl group and the aromatic ring, enhancing the electron density at the ortho positions relative to the amine. The ethynyl group's electron-withdrawing nature is transmitted through the aromatic system, influencing the overall reactivity. Steric hindrance is minimized in this isomer, making both the amine and ethynyl groups more accessible.

The following diagram illustrates the directing effects of the substituents on the aromatic ring for each isomer.

G cluster_ortho ortho-Ethynylbenzylamine cluster_meta meta-Ethynylbenzylamine cluster_para para-Ethynylbenzylamine ortho Ortho Isomer (Steric Hindrance) meta Meta Isomer (Complex Directing Effects) para Para Isomer (Maximized Resonance)

Caption: Positional isomers of ethynylbenzylamine.

Comparative Reactivity in Common Organic Reactions

Reaction TypeOrtho-EthynylbenzylamineMeta-EthynylbenzylaminePara-Ethynylbenzylamine
Sonogashira Coupling Potentially slower due to steric hindrance around the ethynyl group.Moderate reactivity expected.Generally high yields and reactivity due to the accessibility of the ethynyl group.
Acylation of the Amine May be sterically hindered, requiring more forcing conditions.Readily undergoes acylation.High reactivity due to the exposed nature of the amine.
[3+2] Cycloaddition The ethynyl group is available for cycloaddition, but steric hindrance from the ortho-aminomethyl group might influence the approach of the 1,3-dipole.The ethynyl group is sterically accessible for cycloaddition reactions.The ethynyl group is highly accessible, leading to efficient cycloaddition.

Experimental Protocols

Detailed experimental procedures for reactions involving ethynylbenzylamines are often specific to the substrate and desired product. Below are representative protocols for the synthesis of the isomers and a common subsequent reaction.

Synthesis of Meta-Ethynylbenzylamine

The synthesis of meta-ethynylbenzylamine can be achieved from m-nitrocinnamic acid.

Step 1: Synthesis of 3-Nitrophenylacetylene

  • To a solution of m-nitrocinnamic acid in glacial acetic acid, add liquid bromine and heat the mixture.

  • After the reaction is complete, neutralize the mixture with sodium bisulfite and pour it into ice water to precipitate the dibromo intermediate.

  • Treat the dried intermediate with a strong base such as DBU in an organic solvent.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 3-nitrophenylacetylene.[1]

Step 2: Reduction to 3-Aminophenylacetylene (meta-Ethynylbenzylamine)

  • Suspend 3-nitrophenylacetylene in a mixture of ethanol and water.

  • Add iron powder and adjust the pH of the mixture to 5.

  • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.[1]

  • After completion, filter the reaction mixture and extract the product.

Representative Sonogashira Coupling Reaction

This protocol is a general representation of a Sonogashira coupling and would require optimization for each ethynylbenzylamine isomer.

G reagents Ethynylbenzylamine Isomer Aryl Halide Pd Catalyst Cu(I) Cocatalyst Amine Base reaction Reaction Mixture (Inert Atmosphere) reagents->reaction Combine & Stir workup Aqueous Workup Extraction reaction->workup Quench product Coupled Product workup->product Purify

Caption: General workflow for a Sonogashira coupling reaction.

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, the ethynylbenzylamine isomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) cocatalyst (e.g., CuI).

  • Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of ortho-, meta-, and para-ethynylbenzylamine is a nuanced interplay of electronic and steric factors. While the para isomer is generally expected to be the most reactive in reactions involving both the amine and ethynyl groups due to minimized steric hindrance, the ortho and meta isomers offer unique reactivity patterns that can be exploited for the synthesis of specific target molecules. The choice of isomer for a particular synthetic application should be guided by a careful consideration of these factors to achieve the desired outcome. Further quantitative studies are needed to provide a more definitive comparison of the reaction kinetics of these versatile building blocks.

References

Biological activity of triazoles derived from (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of Triazole Derivatives

Disclaimer: Despite a comprehensive search, specific studies detailing the biological activity of triazoles derived directly from (3-ethynylphenyl)methanamine could not be located in the available literature. The following guide, therefore, presents a comparative overview of the biological activities of other well-researched triazole derivatives to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data formats are representative of typical studies in this field.

Introduction to the Biological Significance of Triazoles

Triazoles are a prominent class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are scaffolds of significant interest in medicinal chemistry. These core structures are found in numerous clinically approved drugs and are extensively studied for a wide array of pharmacological activities. The diverse biological profile of triazole derivatives includes antimicrobial, antifungal, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4] Their ability to form hydrogen bonds and their metabolic stability contribute to their favorable pharmacokinetic properties.[3]

Anticancer Activity of Triazole Derivatives

A significant area of research for triazole derivatives is their potential as anticancer agents.[2][5][6][7] Studies have shown that certain triazole-containing compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives against several human cancer cell lines. The activity is reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDProstate Cancer (PC3) IC₅₀ (µM)Lung Cancer (A549) IC₅₀ (µM)Breast Cancer (MCF-7) IC₅₀ (µM)Prostate Cancer (DU-145) IC₅₀ (µM)Reference
9a 0.56 ± 0.091.45 ± 0.741.14 ± 0.652.06 ± 0.92[8]
9b 1.25 ± 0.862.16 ± 0.931.96 ± 0.812.98 ± 1.02[8]
9d 0.17 ± 0.0630.19 ± 0.0750.51 ± 0.0830.16 ± 0.083[8]
9g 3.12 ± 1.154.08 ± 1.523.87 ± 1.244.88 ± 1.86[8]
9j 0.89 ± 0.421.92 ± 0.881.54 ± 0.732.15 ± 0.99[8]
Etoposide (Standard) 2.14 ± 0.891.97 ± 0.452.56 ± 0.973.08 ± 0.135[8]

Table 1: In vitro anticancer activity (IC₅₀ in µM) of selected triazole derivatives.[8]

Antimicrobial and Antifungal Activity of Triazole Derivatives

Triazole derivatives are well-established as potent antimicrobial and antifungal agents.[1][3][9][10][11] For instance, fluconazole and itraconazole are widely used antifungal drugs that contain a triazole core. Research continues to explore novel triazole compounds to combat drug-resistant microbial strains.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) of various coumarin-1,2,3-triazole conjugates against selected microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDEnterococcus faecalis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
8a 50>100>100>100[3]
8c 12.5>100>100>100[3]
8e 50>100>100>100[3]
9d 50>100>100>100[3]
9k 50>100>100>100[3]
Ampicillin (Standard) 1.560.786.25-[3]
Fluconazole (Standard) ---3.12[3]

Table 2: Antimicrobial activity (MIC in µg/mL) of selected coumarin-triazole conjugates.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological activity data. Below are representative methodologies for assessing anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.[8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Visualizations

Diagrams are essential for illustrating complex chemical and biological processes.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Click Chemistry cluster_product Product cluster_screening Biological Screening A This compound C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Organic Azide B->C D 1,2,3-Triazole Derivative C->D E Anticancer Assays D->E F Antimicrobial Assays D->F

A generalized workflow for the synthesis and biological screening of triazole derivatives.

Anticancer_Screening_Pathway cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Add Triazole Derivatives (various concentrations) A->B 24h incubation C Add MTT Reagent B->C 48h incubation D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC₅₀ E->F

Workflow for determining the anticancer activity of triazole derivatives using the MTT assay.

References

Comparative Analysis of Novel Anticancer Agents Derived from (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel quinazoline-based compounds, their mechanism of action, and the experimental protocols for their evaluation.

This guide provides a comprehensive comparison of novel compounds synthesized from a (3-Ethynylphenyl)methanamine scaffold, focusing on their cytotoxic effects against various cancer cell lines. The information is based on recent studies and is intended to assist researchers in the field of oncology and drug discovery.

Introduction to Novel Quinazoline Derivatives

Recent research has focused on the synthesis of novel N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, which are structurally similar to the well-established anticancer drug Erlotinib. A 2024 study by Dash et al. described the synthesis and in-vitro anticancer screening of a series of these compounds against a panel of 60 human tumor cell lines. Among the synthesized molecules, compounds designated as 9f, 9o, and 9s were identified as having significant activity, with compound 9f demonstrating the highest potency, particularly against the MCF7 breast cancer cell line.[1]

Comparative Cytotoxicity Data

While the comprehensive quantitative data from the screening of all 60 cell lines for the novel compounds 9f, 9o, and 9s is not publicly available within the scope of the conducted research, the study highlights their promising anticancer activity. For a comparative perspective, the table below presents IC50 values for other quinazoline derivatives against various cancer cell lines from different studies. This illustrates the typical potency range for this class of compounds.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Compound 8a HCT-116Colon Carcinoma10.72 (48h), 5.33 (72h)[2]
HepG2Liver Carcinoma17.48 (48h), 7.94 (72h)[2]
Compound 8f MCF-7Breast Carcinoma21.29 (48h)[2]
Compound 8k MCF-7Breast Carcinoma11.32 (72h)[2]
Compound A3 PC3Prostate Cancer10[3]
MCF-7Breast Cancer10[3]
HT-29Colorectal Adenocarcinoma12[3]
Compound 6n A549Lung Adenocarcinoma5.9[4]
SW-480Colorectal Cancer2.3[4]
MCF-7Breast Cancer5.65[4]
Doxorubicin HCT-116Colon Carcinoma1.66 (48h), 1.21 (72h)[2]
Cisplatin A549Lung Adenocarcinoma15.37[4]
SW-480Colorectal Cancer16.1[4]
MCF-7Breast Cancer3.2[4]

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized compounds is typically performed using standard in vitro assays. The following are detailed protocols for the MTT, SRB, and LDH assays, which are commonly used to determine the IC50 values of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

LDH (Lactate Dehydrogenase) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Proposed Signaling Pathway and Mechanism of Action

The novel N-(3-ethynylphenyl)quinazoline derivatives are structurally similar to Erlotinib, a known Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] Therefore, it is hypothesized that these compounds exert their anticancer effects by targeting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6] By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress or have mutated EGFR.[1][6][7]

Below is a diagram of the proposed EGFR signaling pathway targeted by these novel quinazoline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Compound Novel Quinazoline Derivatives Compound->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Activates PI3K PI3K P_EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

Experimental Workflow

The general workflow for the synthesis, characterization, and cytotoxic evaluation of novel anticancer compounds is a systematic process to ensure the reliability and reproducibility of the findings.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Stock_Solution->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Optional) Data_Analysis->Mechanism_Study Conclusion Conclusion and Future Directions Data_Analysis->Conclusion Mechanism_Study->Conclusion

Caption: General experimental workflow for cytotoxicity studies.

Conclusion

The novel N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, particularly compounds 9f, 9o, and 9s, represent a promising new class of anticancer agents. Their structural similarity to Erlotinib suggests that they likely act by inhibiting the EGFR signaling pathway, a well-validated target in oncology. While detailed quantitative data on their cytotoxicity is emerging, the initial findings warrant further investigation into their therapeutic potential. The standardized experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel compounds in the quest for more effective cancer therapies.

References

Head-to-head comparison of different ethynyl building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate ethynyl building block is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of common ethynyl building blocks, supported by experimental data, to aid in the rational design and optimization of chemical syntheses.

This comprehensive guide delves into the reactivity and applications of various classes of ethynyl building blocks, with a focus on two of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Overview of Ethynyl Building Blocks

The reactivity of an alkyne is fundamentally dictated by the substituents attached to the sp-hybridized carbons. This guide will focus on the following key classes of ethynyl building blocks:

  • Terminal Alkynes (R-C≡C-H): The most fundamental class, characterized by the presence of an acidic terminal proton. This proton allows for deprotonation and subsequent reaction with electrophiles, but can also lead to undesired side reactions.

  • Silyl-Protected Alkynes (R-C≡C-SiR'₃): The terminal proton is replaced by a bulky silyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)). This protection strategy prevents the acidic proton from interfering with other reactions and can be selectively removed when needed.

  • Haloalkynes (R-C≡C-X, where X = Br, I): These building blocks possess a halogen atom directly attached to the alkyne, making them electrophilic at the terminal carbon. They are valuable precursors for the synthesis of unsymmetrical diynes and other functionalized alkynes.

  • Ethynyl Ketones (R-C(=O)-C≡C-R'): The presence of a carbonyl group conjugated to the alkyne significantly influences its electronic properties, making the alkyne more electron-poor and susceptible to nucleophilic attack.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Data Presentation: Performance in Sonogashira Coupling

The choice of the ethynyl building block can influence the reaction conditions and outcomes of the Sonogashira coupling. While a direct head-to-head comparison under identical conditions across all classes is scarce in the literature, the following table summarizes typical observations and reported yields for different building blocks.

Ethynyl Building BlockAryl/Vinyl Halide PartnerTypical Catalyst SystemGeneral Observations & Reported Yields
Terminal Alkynes Aryl Iodides & BromidesPd(PPh₃)₄ / CuI, Base (e.g., Et₃N)Generally high yields, especially with aryl iodides. Aryl bromides may require higher temperatures and catalyst loadings.[2] Yields can be up to 96%.[2]
Silyl-Protected Alkynes Aryl ChloridesPd₂(dba)₃ / Bulky LigandSilyl groups can be retained during the coupling, offering a handle for further functionalization. The use of bulky ligands allows for the coupling of less reactive aryl chlorides.[3]
Haloalkynes (as electrophiles) Not applicable in standard SonogashiraN/AHaloalkynes act as the electrophilic partner in "inverse" Sonogashira-type reactions.
Ethynyl Ketones Aryl IodidesPd(PPh₃)₂Cl₂ / CuI, BaseThe electron-withdrawing nature of the ketone can influence reactivity. Yields are generally good.

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used.

Experimental Protocol: A General Procedure for Sonogashira Coupling

This protocol provides a representative example for the coupling of an aryl iodide with a terminal alkyne and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, copper(I) iodide, and the aryl iodide.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd catalyst, CuI, and Aryl Halide to a dry flask under inert atmosphere B 2. Add degassed solvent and base (e.g., Et3N) A->B C 3. Stir for 5-10 minutes B->C D 4. Add Terminal Alkyne dropwise C->D E 5. Stir at appropriate temperature and monitor progress (TLC/GC-MS) D->E F 6. Filter through Celite E->F G 7. Solvent removal F->G H 8. Extraction and washing G->H I 9. Drying and concentration H->I J 10. Column Chromatography I->J Product Product J->Product Purified Product

A generalized workflow for a Sonogashira coupling experiment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. Its reliability and broad functional group tolerance have made it a prime example of "click chemistry."

Data Presentation: Head-to-Head Comparison of Terminal Alkynes in CuAAC

A study by Skrypczak et al. provides a direct comparison of the reactivity of various terminal alkynes in a ligand-accelerated CuAAC reaction. The data is summarized below, showing the time required to reach 50% and 90% of the maximum fluorescence signal from a fluorogenic azide.

Alkyne SubstrateStructureTime to 50% Max. Fluorescence (min)Time to 90% Max. Fluorescence (min)
Propiolamide R-C(=O)NH-CH₂-C≡CH~2~5
Propargyl Ether R-O-CH₂-C≡CH~3~8
N-Propargylamide R-NH-C(=O)-CH₂-C≡CH~5~15
Propargylamine R-NH-CH₂-C≡CH~6~18
Propargyl Alcohol HO-CH₂-C≡CH~7~20
Aromatic Alkyne Ar-C≡CH~10>30
Aliphatic Alkyne Alkyl-C≡CH~12>30

Data adapted from Skrzypczak et al. The study highlights that electron-withdrawing groups adjacent to the alkyne (as in propiolamides) can increase the reaction rate.

Experimental Protocol: General Procedure for CuAAC

This protocol is a representative example for the CuAAC reaction and may require optimization for specific substrates.

Materials:

  • Alkyne-containing molecule (1.0 equiv)

  • Azide-containing molecule (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Dissolve the alkyne- and azide-containing molecules in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup procedure will vary depending on the properties of the product. Common methods include direct precipitation, extraction with an organic solvent, or purification by column chromatography.

Visualization: Factors Influencing Alkyne Reactivity

Alkyne_Reactivity cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_type Alkyne Type Reactivity Alkyne Reactivity EWG Electron-Withdrawing Groups (EWGs) (e.g., -C=O, -CN) Increase reactivity towards nucleophiles Reactivity->EWG Increases EDG Electron-Donating Groups (EDGs) (e.g., -OR, -NR2) Decrease reactivity towards nucleophiles Reactivity->EDG Decreases Bulky Bulky Substituents (e.g., -tBu, -Si(iPr)3) Decrease reaction rates Reactivity->Bulky Decreases Terminal Terminal Alkynes (R-C≡C-H) Acidic proton, versatile Reactivity->Terminal Internal Internal Alkynes (R-C≡C-R') Less reactive in some cases Reactivity->Internal

Key factors influencing the reactivity of ethynyl building blocks.

Choosing the Right Ethynyl Building Block

The selection of an appropriate ethynyl building block depends on the specific synthetic transformation and the overall synthetic strategy.

Visualization: Decision Tree for Building Block Selection

Decision_Tree start Need to introduce an ethynyl group? q1 Is the terminal proton problematic for subsequent steps? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No use_silyl Use a Silyl-Protected Alkyne (e.g., TMS-acetylene) a1_yes->use_silyl q2 Is a haloalkyne required for a specific coupling? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No use_halo Use a Haloalkyne (e.g., 1-bromo-2-phenylethyne) a2_yes->use_halo use_terminal Use a Terminal Alkyne a2_no->use_terminal consider_other Consider other functionalized alkynes (e.g., ethynyl ketones) use_terminal->consider_other Alternative

A decision tree to guide the selection of an ethynyl building block.

Conclusion

The judicious selection of ethynyl building blocks is paramount for the successful execution of complex synthetic strategies. Terminal alkynes offer a versatile and direct route for many transformations, while silyl-protected alkynes provide a valuable strategy for masking the reactive terminal proton. Haloalkynes and ethynyl ketones, on the other hand, offer unique reactivity profiles for specialized applications. By understanding the relative reactivities and considering the specific demands of the synthetic target, researchers can make informed decisions to optimize their synthetic endeavors. This guide, with its comparative data and detailed protocols, serves as a valuable resource for navigating the diverse landscape of ethynyl building blocks in modern organic synthesis.

References

Spectroscopic Fingerprints of Ethynylbenzylamine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-ethynylbenzylamine, 3-ethynylbenzylamine, and 4-ethynylbenzylamine is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by predicted and expected experimental data.

The ethynylbenzylamine isomers, ortho (2-), meta (3-), and para (4-), share the same molecular formula (C₉H₉N) and mass, but their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in synthetic chemistry and drug discovery workflows.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic peaks in IR spectroscopy and mass spectrometry for the three isomers.

Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Data

Isomer ¹H NMR (Predicted, δ ppm) ¹³C NMR (Predicted, δ ppm)
2-Ethynylbenzylamine Aromatic Protons: 7.20-7.50 (m, 4H)CH₂ Protons: ~3.9 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.3 (s, 1H)Aromatic C: 122-142CH₂ Carbon: ~45Alkyne Carbons: ~80, ~83
3-Ethynylbenzylamine Aromatic Protons: 7.25-7.45 (m, 4H)CH₂ Protons: ~3.8 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.1 (s, 1H)Aromatic C: 122-140CH₂ Carbon: ~46Alkyne Carbons: ~77, ~83
4-Ethynylbenzylamine Aromatic Protons: 7.20 (d, 2H), 7.40 (d, 2H)CH₂ Protons: ~3.8 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.0 (s, 1H)Aromatic C: 122-140CH₂ Carbon: ~46Alkyne Carbons: ~78, ~83

Note: NMR data is predicted using computational models and may vary slightly from experimental values. The chemical shifts of NH₂ protons are highly dependent on solvent and concentration.

Table 2: Comparison of Expected IR and Mass Spectrometry Data

Isomer Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
2-Ethynylbenzylamine N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion)
3-Ethynylbenzylamine N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion)
4-Ethynylbenzylamine N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion)

Experimental Protocols

Standard protocols for the spectroscopic analysis of aromatic amines are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the ethynylbenzylamine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method that provides a characteristic fragmentation pattern, aiding in structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of the Comparative Workflow

The logical process for the spectroscopic comparison of the ethynylbenzylamine isomers is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Ethynylbenzylamine Isomers cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer2 2-Ethynylbenzylamine NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR MS Mass Spectrometry Isomer2->MS Isomer3 3-Ethynylbenzylamine Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Ethynylbenzylamine Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Ion and Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis and Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Spectroscopic analysis workflow for ethynylbenzylamine isomers.

This comprehensive guide provides the necessary data and protocols to effectively distinguish between the 2-, 3-, and 4-ethynylbenzylamine isomers using standard spectroscopic techniques. The subtle yet significant differences in their spectra, arising from the varied positions of the ethynyl and aminomethyl groups, allow for their confident identification.

Safety Operating Guide

Proper Disposal of (3-Ethynylphenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (3-Ethynylphenyl)methanamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring minimal risk and adherence to regulatory standards. The primary disposal route for this compound is through a licensed chemical waste disposal service, typically involving incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the safety data sheet for a closely related isomer, this compound should be handled with care as it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]

  • Lab Coat: A standard lab coat or a chemical-resistant suit should be worn to protect against skin exposure.[2]

  • Respiratory Protection: If handling the substance outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust or vapors.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.

Waste Segregation and Collection

Proper segregation of chemical waste is a crucial first step to prevent hazardous reactions and ensure compliant disposal.[3]

  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.[1] These containers must be compatible with the chemical and have a secure, leak-proof lid.

  • Solid Waste: Place unused this compound powder and any materials grossly contaminated with the solid, such as weighing paper, pipette tips, and contaminated labware, into a designated hazardous waste container.[1] Avoid generating dust during this process.[2]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container appropriate for the solvent used.[1] It is often recommended to dissolve the material in a combustible solvent to facilitate incineration.[1] Do not mix with incompatible materials such as strong oxidizing agents.

Spill Cleanup Procedures

In the event of a spill, adhere to the following procedures:

  • Solid Spills: To avoid creating dust, gently sweep up the material and place it in a designated hazardous waste container.[1][2]

  • Liquid Spills: Absorb the spill with an inert material like vermiculite or sand.[1] Place the absorbent material into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.[1] All cleaning materials must also be collected as hazardous waste.[1]

Waste Storage and Disposal

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound".[1] The primary hazards should also be indicated.

  • Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][3] Maintain records of waste disposal as required by regulations.[3]

Waste Type Container Disposal Method
Solid this compound Waste Labeled, sealed, and compatible hazardous waste containerCollection by a licensed chemical waste disposal service for incineration.[1]
Liquid this compound Waste Labeled, leak-proof, and compatible hazardous waste containerCollection by a licensed chemical waste disposal service for incineration.[1]
Contaminated Labware and PPE Labeled, sealed hazardous waste containerCollection by a licensed chemical waste disposal service for incineration.[1]

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Solid & Liquid Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Solid Waste (Unused powder, contaminated labware) -> Labeled Solid Waste Container C->D E Liquid Waste (Solutions containing the compound) -> Labeled Liquid Waste Container C->E I Store Waste in a Designated, Secure Area D->I E->I F Spill Occurs G Solid Spill: Sweep gently, collect in hazardous waste container F->G H Liquid Spill: Absorb with inert material, collect in hazardous waste container F->H G->I H->I J Arrange for Pickup by Licensed Disposal Service I->J K Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of (3-Ethynylphenyl)methanamine. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate risks associated with this chemical.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound dictates the necessity of the following personal protective equipment to prevent skin contact, eye damage, and inhalation of vapors or aerosols.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides a barrier against splashes and vapors, protecting against severe eye irritation and damage.[1][2][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, which can lead to irritation and burns.[1][2][4] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection Chemical-resistant laboratory coat or gownProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the risk of inhaling potentially harmful vapors that may cause respiratory irritation.[3][4][6][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step guide is mandatory for all personnel handling this compound.

  • Preparation and Pre-Handling Check:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary PPE as outlined in the table above.

    • Inspect gloves for any signs of damage before use.[4]

  • Handling the Chemical:

    • Conduct all weighing and transferring of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with the substance.[5] Use appropriate tools (e.g., spatulas, forceps) for transfers.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][2][7]

    • Should any spills occur, they must be cleaned up immediately. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][7]

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

    • Clean all non-disposable equipment that has come into contact with the chemical.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all excess chemical and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood, Eyewash, and Safety Shower B Assemble and Inspect PPE A->B C Weigh and Transfer Chemical B->C D Keep Container Sealed C->D E Clean Spills Immediately C->E F Wash Hands and Exposed Skin G Dispose of Contaminated PPE F->G H Clean Equipment G->H I Collect in Labeled Hazardous Waste Container H->I J Follow Institutional Disposal Protocol I->J

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.